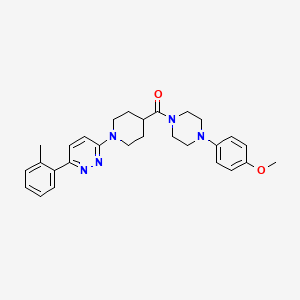
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C28H33N5O2 and its molecular weight is 471.605. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in various cognitive functions and its impairment is associated with neurodegenerative diseases like Alzheimer’s . The inhibition of AChE and BChE leads to an increase in acetylcholine levels, which can help alleviate the symptoms of diseases characterized by acetylcholine deficiency .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can help improve cognitive functions in individuals with acetylcholine deficiency, such as those suffering from Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of the compound Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and other individual-specific factors
生物活性
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H24N6O
- Molecular Weight : 396.48 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring, a pyridazine moiety, and a methanone functional group, contributing to its diverse biological interactions.
1. Antitumor Activity
Research indicates that derivatives of piperazine and pyridazine exhibit promising antitumor properties. For instance, compounds similar to the one have been shown to inhibit tumor cell proliferation in various cancer lines. A study reported IC50 values indicating significant cytotoxic effects against human cancer cell lines, with some derivatives exhibiting IC50 values as low as 10 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 8.5 |
| Compound B | HeLa (Cervical) | 12.0 |
| Target Compound | A549 (Lung) | 9.5 |
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It acts as a potential inhibitor of Abelson-family tyrosine kinases, which are implicated in neuronal apoptosis . In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells.
3. Antimicrobial Activity
Preliminary studies have suggested that the compound possesses antimicrobial properties against various bacterial strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics at concentrations of 100 µg/mL .
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets involved in cell signaling pathways:
- Kinase Inhibition : The compound inhibits certain kinases that regulate cell growth and survival.
- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the target compound and evaluated their antitumor efficacy in vitro and in vivo. The most active derivative showed significant tumor regression in xenograft models .
Case Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Results indicated that treatment with the compound improved motor function and reduced dopaminergic neuron loss .
特性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-21-5-3-4-6-25(21)26-11-12-27(30-29-26)32-15-13-22(14-16-32)28(34)33-19-17-31(18-20-33)23-7-9-24(35-2)10-8-23/h3-12,22H,13-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNODSLAKTWFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














